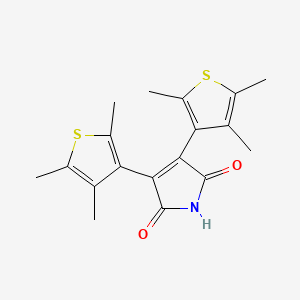

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCQTZIDIVCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621648 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220191-36-6 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the photochromic compound 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide. This diarylethene derivative is of significant interest in the fields of materials science and photonics due to its ability to undergo reversible color and structural changes upon exposure to light. This document details a feasible synthetic route, presents key characterization data, and discusses the photochromic properties of the title compound.

Core Compound Data

The quantitative data for this compound and its synthetic precursor are summarized in the tables below for clarity and comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 220191-36-6 | [1][2] |

| Molecular Formula | C₁₈H₁₉NO₂S₂ | [1] |

| Molecular Weight | 345.48 g/mol | [1] |

| Appearance | Light yellow to yellow to green powder/crystal | [2] |

| Purity | >97.0% (HPLC) | [2] |

| Melting Point | 180.0 - 184.0 °C | [2] |

Table 2: Physicochemical Properties of the Precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

| Property | Value | Reference |

| CAS Number | 112440-47-8 | |

| Molecular Formula | C₁₈H₁₈O₃S₂ | |

| Molecular Weight | 346.46 g/mol | |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Purity | >97.0% | |

| Melting Point | 167.0 - 170.0 °C |

Synthesis and Experimental Protocols

The synthesis of this compound is proposed via a two-step process, starting from the commercially available 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. The first step involves the formation of the corresponding maleamic acid, followed by cyclization to the maleimide.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target maleimide.

Detailed Experimental Protocol

This protocol is based on established general procedures for the synthesis of N-unsubstituted maleimides from their corresponding anhydrides.

Materials and Reagents:

-

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

-

Ammonium acetate (or aqueous ammonia)

-

Acetic anhydride

-

Sodium acetate

-

Toluene (or other suitable azeotroping solvent)

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Formation of the Maleamic Acid: To a solution of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.0 eq) in a suitable solvent such as toluene, add a solution of aqueous ammonia or a solid ammonium salt like ammonium acetate (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting anhydride. The intermediate maleamic acid may precipitate from the solution.

-

Cyclization to the Maleimide: Add acetic anhydride (2.0-3.0 eq) and a catalytic amount of sodium acetate to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a crystalline solid.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the four methyl groups on the thiophene rings, a broad singlet for the N-H proton of the maleimide ring, and signals corresponding to the methyl groups attached to the thiophene rings.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the maleimide, the olefinic carbons of the maleimide, and the carbons of the two distinct trimethyl-thienyl moieties.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 345.48 g/mol .[1] Fragmentation patterns would likely involve the loss of fragments from the thienyl side chains.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imide, C=O stretching of the imide carbonyl groups, and C=C stretching of the thiophene rings.

Photochromic Properties

This compound belongs to the diarylethene family, which is well-known for its photochromic behavior. This property involves a reversible transformation between two isomers, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths.

Photoisomerization Pathway

Caption: Reversible photoisomerization of the diarylethene.

The open-ring isomer of this compound is typically colorless or pale yellow and absorbs in the UV region. Upon irradiation with UV light, it undergoes a conrotatory 6π-electrocyclization to form the thermally stable, colored closed-ring isomer, which absorbs at a longer wavelength in the visible spectrum. This process can be reversed by irradiating the closed-ring isomer with visible light. The substitution on the thiophene rings influences the absorption maxima of both isomers and the quantum yields of the photochromic reactions.

Conclusion

This technical guide outlines the synthesis and key characteristics of this compound. The proposed synthetic route is based on well-established chemical transformations and utilizes a commercially available starting material. The provided characterization data, sourced from commercial suppliers, offers a solid baseline for the identification and quality assessment of the compound. The inherent photochromic properties of this diarylethene maleimide make it a valuable molecule for the development of novel photoresponsive materials and devices. Further research to fully elucidate its spectroscopic properties and photochromic dynamics will undoubtedly expand its potential applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic compound belonging to the diarylethene family. These molecules are of significant interest in the development of molecular switches, optical data storage, and smart materials due to their ability to undergo reversible isomerization upon exposure to light. This guide provides a comprehensive overview of the known physicochemical properties of this specific maleimide derivative, including its synthesis, spectral characteristics, and photochromic behavior. While specific experimental data for the title compound is limited in publicly accessible literature, this guide supplements available information with data from closely related analogs to provide a thorough understanding.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉NO₂S₂ | [1] |

| Molecular Weight | 345.48 g/mol | [1] |

| CAS Number | 220191-36-6 | [1][2] |

| Physical State | Solid, powder/crystals | [3] |

| Color | Light yellow to yellow to green | [3] |

| Melting Point | 180.0 to 184.0 °C | [3] |

| Purity | >97.0% (HPLC) | [3] |

Synthesis

The synthesis of this compound typically proceeds through the reaction of the corresponding maleic anhydride with an appropriate amine. A general synthetic protocol, based on the synthesis of a similar N-phenyl derivative, is described below.[4]

Experimental Protocol: Synthesis of N-substituted-2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, a primary amine (e.g., ammonia or an alkylamine), and a non-protic solvent (e.g., toluene) is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired maleimide derivative.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target maleimide.

Spectral Properties

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide in CDCl₃ shows characteristic signals for the methyl and aromatic protons. The expected signals for the non-N-substituted title compound would lack the phenyl protons and show a characteristic signal for the N-H proton.

UV-Visible Absorption and Fluorescence

Diarylethenes are known for their photochromic behavior, reversibly converting between an open-ring and a closed-ring isomer upon irradiation with UV and visible light, respectively. This isomerization is accompanied by significant changes in the UV-Vis absorption spectrum.

The UV-Vis absorption spectra of the N-phenyl analog have been recorded in various solvents, demonstrating this photochromic behavior.[4] In a nonpolar solvent like toluene, the open-ring form shows an absorption maximum in the UV region, while the closed-ring form, generated by UV irradiation, exhibits a new absorption band in the visible region. This behavior is typical for this class of compounds.[5]

Experimental Protocol: Spectroscopic Measurements

UV-Vis absorption spectra are typically recorded on a spectrophotometer using spectroscopic grade solvents. The sample is dissolved in the solvent of choice, and the absorbance is measured over a range of wavelengths. For photochromism studies, the sample is irradiated with a UV lamp to induce the ring-closing reaction, and the spectrum is recorded again to observe the appearance of the visible absorption band. Subsequent irradiation with visible light can be used to revert the molecule to its open-ring form. Fluorescence spectra are measured using a fluorometer, where the sample is excited at a specific wavelength, and the emission spectrum is recorded.

Photochromism

The photochromism of diarylethenes is a key feature. The reversible transformation between the open- and closed-ring isomers allows for the modulation of their properties, such as color and fluorescence, with light. This process is the basis for their application as molecular switches.

Photochromic Reaction Workflow

Caption: Reversible photoisomerization of diarylethenes.

Solubility

Quantitative solubility data for this compound in various organic solvents is not available in the literature. Based on its chemical structure, it is expected to be soluble in common organic solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran. Its solubility in polar protic solvents like alcohols is likely to be lower, and it is expected to be insoluble in water.

Potential Applications

Given its photochromic properties, this compound and related compounds are promising candidates for a variety of applications, including:

-

Molecular Switches: The ability to reversibly change structure and properties with light makes them ideal for use in molecular-scale devices.

-

Optical Data Storage: The two distinct isomers can represent binary data (0 and 1), enabling high-density optical data storage.

-

Smart Materials: Incorporation of these molecules into polymers or gels can lead to materials that change color or shape in response to light.

-

Drug Delivery: Photo-responsive systems could potentially be used for the controlled release of therapeutic agents.

Conclusion

This compound is a photochromic molecule with potential applications in materials science and nanotechnology. While a complete set of physicochemical data is not yet publicly available, the information from its analogs provides a strong foundation for understanding its properties. Further research is needed to fully characterize this compound and explore its potential in various applications. The lack of detailed experimental data, particularly spectroscopic and solubility information, highlights an opportunity for further investigation in this area.

References

- 1. scbt.com [scbt.com]

- 2. This compound | Linac Coherent Light Source [lcls.slac.stanford.edu]

- 3. This compound | 220191-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. rsc.org [rsc.org]

- 5. Photochromic bis(thiophen-3-yl)maleimides studied with time-resolved spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational properties of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, a member of the diarylethene family of photochromic compounds. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and theoretical principles to infer its structural characteristics. This guide covers the expected molecular geometry, key conformational states, and the pivotal role of conformation in its photochromic behavior. Detailed experimental protocols for its synthesis and characterization, based on established methods for analogous compounds, are also provided to facilitate further research.

Introduction

This compound belongs to the diarylethene class of molecular switches, which are characterized by their ability to undergo reversible photoisomerization between two distinct forms: an open, colorless form and a closed, colored form.[1][2][3][4] This photochromic behavior is underpinned by a thermally irreversible and fatigue-resistant 6π-electrocyclization reaction.[1][2] The efficiency and properties of this switching process are intrinsically linked to the molecule's three-dimensional structure and conformational flexibility. Understanding these aspects is crucial for the rational design of novel photoresponsive materials and for potential applications in areas such as high-density optical data storage, molecular machines, and targeted phototherapy.

Molecular Structure and Conformation

The core structure of this compound consists of a central maleimide ring flanked by two 2,4,5-trimethyl-3-thienyl (a substituted thiophene) moieties. The key to its photochromic activity lies in the conformational arrangement of these thiophene rings relative to the maleimide bridge.

Conformational Isomers

Diarylethenes, including the maleimide derivatives, can exist in two major conformations in their open form: parallel and anti-parallel.[5] These conformers arise from the rotation of the aryl (in this case, thienyl) groups around the single bonds connecting them to the central ethene-like core.

-

Anti-parallel Conformation: In this arrangement, the two thiophene rings are oriented in opposite directions. This conformation is considered the "photoactive" form, as the reactive carbon atoms on the thiophene rings are positioned in close enough proximity to allow for bond formation upon photoexcitation, leading to the closed-ring isomer.

-

Parallel Conformation: Here, the two thiophene rings are oriented in the same direction. This conformation is generally considered "photoinactive" because the reactive carbons are too far apart for the cyclization reaction to occur.

The equilibrium between these two conformers in solution is a critical factor governing the overall quantum yield of the photochromic reaction.[5] Studies on dimethyl-substituted bis(thiophen-3-yl)maleimides suggest the existence of two distinct conformations in the open-isomer state.[5]

Inferred Crystallographic Data and Molecular Geometry

While the crystal structure for this compound has not been reported, valuable insights can be drawn from the crystallographic data of the closely related molecule, trans-2,3-bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. This analogue features the same substituted thiophene rings but with a dicyanoethene bridge instead of a maleimide ring.

The analysis of this analogue provides a crucial piece of quantitative data: the dihedral angle between the two thiophene rings is 61.83(8)°. This non-planar arrangement is characteristic of diarylethenes and is a direct consequence of steric hindrance between the aryl groups. It is highly probable that this compound adopts a similar twisted conformation in its crystalline state.

Table 1: Inferred and Analogous Crystallographic and Molecular Data

| Parameter | Value | Source/Comment |

| Molecular Formula | C₁₈H₁₉NO₂S₂ | |

| Molecular Weight | 345.48 g/mol | |

| CAS Number | 220191-36-6 | |

| Dihedral Angle (Thiophene-Thiophene) | ~61.8° | Inferred from trans-2,3-bis(2,4,5-trimethyl-3-thienyl)but-2-enedinitrile. |

Photochromic Properties and the Role of Conformation

The photochromism of diarylethenes is a direct consequence of their conformational properties. The process can be summarized as follows:

-

UV Irradiation (Coloration): The open-ring isomer, in its photoactive anti-parallel conformation, absorbs a UV photon, leading to an excited state. In this state, a conrotatory 6π-electrocyclization reaction occurs, forming a new carbon-carbon bond between the two thiophene rings and resulting in the colored, closed-ring isomer.

-

Visible Light Irradiation (Decoloration): The closed-ring isomer absorbs a photon of visible light, which induces the reverse reaction—a disrotatory electrocyclic ring-opening—regenerating the colorless, open-ring isomer.

The relationship between the molecular structure and the observed color is due to the extension of the π-conjugated system in the closed-ring form, which shifts the absorption maximum to the visible region of the spectrum.[1]

Logical Flow of Photochromism

Caption: Conformational states and photochromic cycle of a diarylethene.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of N-substituted diarylethene maleimides and related compounds.

Synthesis of this compound

The synthesis of the target molecule would likely proceed via a two-step process starting from the corresponding maleic anhydride.

Step 1: Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride This precursor is commercially available or can be synthesized through established literature methods, typically involving the coupling of 3-lithio-2,4,5-trimethylthiophene with dichloromaleic anhydride or related reagents.

Step 2: Imidization The formation of the maleimide ring can be achieved by reacting the maleic anhydride precursor with an ammonia source.

-

Materials:

-

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

-

Urea or Ammonium Acetate

-

Glacial Acetic Acid or other high-boiling solvent (e.g., toluene, xylene)

-

-

Procedure:

-

Dissolve 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1 equivalent) in glacial acetic acid.

-

Add urea (1.1 equivalents) or ammonium acetate (excess) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

-

Experimental Workflow: Synthesis

Caption: A typical workflow for the synthesis of the target maleimide.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. In ¹H NMR, characteristic signals for the methyl groups on the thiophene rings and the N-H proton of the maleimide ring would be expected.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, particularly the characteristic symmetric and asymmetric C=O stretching vibrations of the imide group (typically around 1700-1780 cm⁻¹) and the N-H stretch.

-

UV-Visible Spectroscopy: This technique is crucial for studying the photochromic properties. The open form is expected to absorb in the UV region, while the closed form will show a strong absorption band in the visible region upon UV irradiation. The kinetics of the switching process can also be monitored using this method.

-

Single-Crystal X-ray Diffraction: Obtaining single crystals suitable for X-ray diffraction would be the ultimate goal for unambiguously determining the solid-state structure, including bond lengths, bond angles, torsion angles, and the packing arrangement in the crystal lattice.

Conclusion and Future Outlook

This compound is a promising photochromic molecule whose properties are dictated by its molecular conformation. While a definitive crystal structure remains to be elucidated, analysis of closely related compounds provides a strong basis for understanding its structural and functional characteristics. The anti-parallel conformation of the thiophene rings is essential for its photoactivity, leading to a reversible transformation to a colored, closed-ring isomer. The experimental protocols outlined in this guide provide a framework for the synthesis and detailed characterization of this molecule, paving the way for further investigation into its properties and potential applications. Future work should prioritize the growth of high-quality single crystals to obtain precise crystallographic data, which will be invaluable for validating theoretical models and for the rational design of next-generation diarylethene-based materials.

References

- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochromism of diarylethene single crystals: crystal structures and photochromic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photochromic bis(thiophen-3-yl)maleimides studied with time-resolved spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide: A Technical Overview

This technical guide, therefore, provides a detailed overview of the expected spectroscopic properties and analytical methodologies based on the analysis of closely related and structurally similar compounds, particularly its immediate precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, and its N-phenyl derivative. This information is intended to serve as a valuable resource for researchers and professionals in drug development by establishing a foundational understanding and a framework for the analysis of this photochromic compound.

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide belongs to the diarylethene family, a class of photochromic molecules known for their ability to undergo reversible color and structural changes upon irradiation with light. This property makes them highly attractive for a range of applications, including optical data storage, molecular switches, and in the development of photosensitive therapeutic agents. The spectroscopic analysis of this compound is crucial for understanding its photochromic behavior, purity, and potential interactions in biological systems.

Expected Spectroscopic Properties

Based on the analysis of analogous structures, the following spectroscopic characteristics can be anticipated for this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of the open-ring isomer is expected to show absorption bands in the ultraviolet region, likely below 400 nm, corresponding to π-π* transitions within the thienyl and maleimide moieties. Upon irradiation with UV light, the compound is expected to undergo photocyclization to its closed-ring form, resulting in the appearance of a new, distinct absorption band in the visible region, leading to a visible color change. This new band is a hallmark of the extended π-conjugation in the closed-ring isomer.

Table 1: Expected UV-Vis Absorption Data

| Isomer | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Open-ring | < 400 | Data not available | Common organic solvents (e.g., hexane, acetonitrile, THF) |

| Closed-ring | 500 - 600 | Data not available | Common organic solvents (e.g., hexane, acetonitrile, THF) |

Fluorescence Spectroscopy

The fluorescence properties of diarylethenes are often dependent on the specific isomer. It is common for one form (often the open-ring isomer) to be fluorescent while the other is not, or for the two isomers to fluoresce at different wavelengths. This photoswitchable fluorescence is a key feature for applications in bio-imaging and sensing.

Table 2: Expected Fluorescence Emission Data

| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent |

| Open-ring | Data not available | Data not available | Data not available | Common organic solvents |

| Closed-ring | Data not available | Data not available | Data not available | Common organic solvents |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups on the thienyl rings and a characteristic signal for the N-H proton of the maleimide group. The chemical shifts of the methyl protons will provide information about their electronic environment.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbonyl carbons of the maleimide ring, the sp² carbons of the thienyl rings, and the methyl carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons (on thienyl) | 1.8 - 2.3 | 14 - 16 |

| N-H Proton (maleimide) | Broad singlet, ~8-10 | - |

| Thienyl C | - | 120 - 145 |

| Maleimide C=C | - | ~135 |

| Maleimide C=O | - | ~170 |

Note: These are estimated values based on similar compounds and may vary.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the chemical formula C₁₈H₁₉NO₂S₂.

Table 4: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | ~357.08 |

| [M+H]⁺ | ~358.09 |

Experimental Protocols

While specific protocols for the target molecule are unavailable, the following are generalized experimental methodologies for the spectroscopic analysis of diarylethene compounds.

Synthesis

The synthesis of this compound would likely proceed via the reaction of its precursor, 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, with a source of ammonia or a primary amine followed by cyclization.

dot

Caption: Proposed synthesis workflow for the target maleimide.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound (in both its open and, after irradiation, closed forms) in a suitable UV-transparent solvent (e.g., hexane, acetonitrile) in a quartz cuvette.

-

Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Photoisomerization: To obtain the spectrum of the closed-ring isomer, irradiate the solution of the open-ring isomer with a UV lamp at a wavelength corresponding to its absorption maximum. To revert to the open-ring form, irradiate with visible light corresponding to the absorption maximum of the closed-ring isomer.

Caption: Potential logical relationships for drug development.

Conclusion

While specific, experimentally verified spectroscopic data for this compound is not currently published, this guide provides a robust framework for its anticipated analytical characterization. The methodologies and expected data presented, based on closely related compounds, offer a valuable starting point for researchers. Further empirical studies are necessary to fully elucidate the precise spectroscopic properties and to explore the potential of this photochromic compound in drug development and other advanced applications.

The Genesis of a Molecular Switch: A Technical Guide to 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

An in-depth exploration of the discovery, synthesis, and photochromic properties of a pivotal diarylethene derivative for researchers, scientists, and drug development professionals.

This technical guide delves into the core of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, a prominent member of the diarylethene family of photochromic compounds. From its foundational discovery to its detailed synthesis and functional characteristics, this document provides a comprehensive resource for professionals engaged in materials science and drug development.

A Legacy of Light: The Discovery and History

The journey of this compound is intrinsically linked to the pioneering work of Professor Masahiro Irie and his research group in the field of photochromism. The foundational molecule, 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, was first described in a 1990 publication in the Bulletin of the Chemical Society of Japan by Irie and his colleague Kingo Uchida.[1] This work laid the groundwork for a new class of thermally irreversible and fatigue-resistant photochromic molecules.

The maleic anhydride derivative was designed based on the principle of utilizing aryl groups with low aromatic stabilization energy to achieve thermal stability in the closed-ring isomer.[1] This innovation was a significant step forward in the development of molecular switches for applications such as optical data storage. Subsequently, the maleimide derivative was synthesized from this anhydride, offering a versatile scaffold for further functionalization and application in various scientific domains.

Photophysical and Photochromic Properties

The defining characteristic of this compound and its precursor is their ability to undergo a reversible photocyclization reaction. The open-ring isomer is typically colorless or pale yellow, and upon irradiation with ultraviolet (UV) light, it transforms into a colored, closed-ring isomer. This process can be reversed by exposing the closed-ring isomer to visible light.

| Property | Value | Conditions | Reference |

| 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride | |||

| Absorption Maximum (Open-ring) | - | - | - |

| Absorption Maximum (Closed-ring) | 560 nm | - | [1] |

| Photocyclization Quantum Yield | 0.08 ± 0.01 | 405 nm irradiation | [1] |

| Photoreversion Quantum Yield | 0.14 ± 0.02 | 546 nm irradiation | [1] |

| N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide | |||

| Melting Point | 128–129 °C | - |

Experimental Protocols

Synthesis of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic Anhydride

The synthesis of the maleic anhydride precursor is a critical first step. While the seminal paper provides the characterization, detailed modern protocols are available in subsequent literature. A general representative synthesis involves the following steps:

-

Preparation of 3-lithio-2,4,5-trimethylthiophene: 3-Bromo-2,4,5-trimethylthiophene is reacted with a strong lithium base, such as n-butyllithium, in an inert solvent like anhydrous diethyl ether or tetrahydrofuran at low temperatures (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction with diethyl oxalate: The freshly prepared organolithium reagent is then added dropwise to a solution of diethyl oxalate in the same inert solvent at low temperature. This reaction forms the basis of the central ethene bridge.

-

Acid-catalyzed cyclization and hydrolysis: The reaction mixture is quenched with an acid, which catalyzes the cyclization to form the maleic anhydride ring and hydrolyzes the ester groups.

-

Purification: The crude product is then purified by column chromatography on silica gel followed by recrystallization to yield the pure 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride.

Synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

The conversion of the maleic anhydride to the maleimide is a well-established procedure.

-

Reaction Setup: A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reflux: The reaction mixture is refluxed for 2 hours. The water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with chloroform. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford the pure N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

Visualizing the Core Mechanisms

To better illustrate the fundamental processes and workflows, the following diagrams are provided.

Caption: Reversible photocyclization of the diarylethene core.

Caption: Stepwise synthesis of the target maleimide derivative.

References

Technical Guide: Photoisomerization Quantum Yield of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the photoisomerization quantum yield of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives. Due to the limited availability of specific quantitative data for the parent compound, this guide leverages data from closely related structures and outlines the established experimental protocols for such measurements.

Introduction to Diarylethene Photoisomerization

Diarylethenes are a prominent class of photochromic molecules that undergo reversible isomerization between two stable states, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths. This photoisomerization is accompanied by significant changes in their absorption spectra and other physicochemical properties, making them attractive for various applications, including optical data storage, molecular switches, and photosensitizers in drug delivery. The efficiency of this photochemical reaction is quantified by the photoisomerization quantum yield (Φ), which is a critical parameter for the design and application of these molecular systems.[1][2]

Quantitative Data on Photoisomerization Quantum Yield

Quantitative data for the photoisomerization quantum yield of the parent this compound could not be located in the reviewed scientific literature. However, data for closely related diarylethene derivatives are presented below to provide a comparative context for the expected quantum yields.

Table 1: Photoisomerization Quantum Yields of Selected Diarylethene Derivatives

| Compound | Cyclization Quantum Yield (ΦO→C) | Cycloreversion Quantum Yield (ΦC→O) | Solvent | Excitation Wavelength (nm) | Reference |

| 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene | 0.59 | 0.0013 | Not Specified | 280 (Cyclization), 492 (Cycloreversion) | [3] |

| A star-shaped photochromic dye with 2,4-dimethylthiazole attaching to triangle terthiophene | 0.32 (open form) | 0.58 (closed form) | THF | 254 | [4] |

Note: The data presented is for diarylethene derivatives and not the specific target compound. This table is intended to provide a general understanding of the range of quantum yields observed in this class of molecules.

Experimental Protocols for Quantum Yield Determination

The determination of photoisomerization quantum yield is a crucial step in characterizing photochromic compounds. The following section details a generalized experimental protocol based on methods reported for diarylethene derivatives.[1]

Materials and Instrumentation

-

Compound: this compound or its N-substituted derivative. The synthesis of the N-phenyl derivative has been reported.

-

Solvents: Spectroscopic grade solvents such as toluene, acetonitrile, or hexane are typically used. The solvent should be purified by distillation before use.

-

Light Source: A high-pressure mercury lamp (e.g., USHIO 1000 W) or a xenon lamp (e.g., USHIO 500 W) can be used for photoirradiation.

-

Monochromator or Band-pass Filters: To isolate specific wavelengths of light for irradiation.

-

UV-Vis Spectrophotometer: For measuring changes in the absorption spectra of the sample upon photoirradiation (e.g., Hitachi U-3500).

-

Fluorescence Spectrophotometer: For measuring fluorescence spectra if applicable (e.g., Hitachi F-2500).

-

NMR Spectrometer: For structural confirmation of the synthesized compounds (e.g., Bruker AVANCE 400).

-

Mass Spectrometer: For molecular weight determination (e.g., Shimadzu GCMS-QP5050A).

Sample Preparation

-

Synthesize and purify the target compound. The synthesis of N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide involves refluxing 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride with aniline and triethylamine in toluene.

-

Prepare a dilute solution of the compound in the chosen spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to minimize inner filter effects.

Quantum Yield Measurement (Relative Method)

The relative method for determining the photoisomerization quantum yield involves comparing the rate of the photoreaction of the sample to that of a well-characterized actinometer with a known quantum yield.

-

Actinometer Preparation: Prepare a solution of a suitable chemical actinometer (e.g., ferrioxalate for UV region, Aberchrome 540 for the visible region) with a known quantum yield at the irradiation wavelength.

-

Irradiation of Actinometer: Irradiate the actinometer solution with monochromatic light at the desired wavelength. Monitor the change in absorbance at the monitoring wavelength of the actinometer over time. The number of photons absorbed by the actinometer can be calculated from the change in absorbance and the known quantum yield.

-

Irradiation of Sample: Under identical irradiation conditions (light intensity, wavelength, geometry), irradiate the sample solution.

-

Monitoring the Photoreaction: Monitor the change in the absorption spectrum of the sample at regular time intervals. The photoisomerization from the open to the closed form (or vice versa) will result in the appearance of a new absorption band.

-

Data Analysis: The initial rate of the photoreaction can be determined from the initial slope of the change in absorbance versus time plot. The quantum yield of the sample (Φs) can then be calculated using the following equation:

Φs = Φa * (ks / ka) * (Aa / As)

where:

-

Φa is the quantum yield of the actinometer.

-

ks and ka are the initial rates of the photoreaction for the sample and actinometer, respectively.

-

As and Aa are the absorbances of the sample and actinometer at the irradiation wavelength.

-

Visualizations

Photoisomerization Reaction

Caption: Reversible photoisomerization of a diarylethene.

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for relative quantum yield measurement.

Conclusion

While the precise photoisomerization quantum yield for this compound remains to be explicitly reported in the accessible literature, the established methodologies for its N-substituted derivatives and other diarylethenes provide a robust framework for its determination. The photochromic properties of this class of compounds are highly dependent on the molecular structure and the surrounding environment. For researchers and professionals in drug development, understanding and quantifying the photoisomerization quantum yield is paramount for the rational design of photoswitchable therapeutic agents and delivery systems. Further research is warranted to quantify the photophysical parameters of the parent maleimide compound to fully assess its potential in various applications.

References

Unveiling the Thermal Resilience of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its isomers, a critical aspect for their application in photoswitchable devices and therapeutic agents. Diarylethenes, the class of molecules to which this compound belongs, are renowned for their remarkable thermal stability, a property essential for the development of reliable and long-lasting applications.[1][2][3] Well-designed diarylethene derivatives exhibit outstanding photochromic performance, with both their open- and closed-ring isomers demonstrating thermal stability that can extend for thousands of years at room temperature.[1][2][3]

Core Concepts in Thermal Stability of Diarylethenes

Diarylethenes are a class of photochromic compounds that undergo a reversible transformation between two isomers—an open-ring form and a closed-ring form—upon irradiation with light of specific wavelengths. The thermal stability of both isomers is a key determinant of their utility. In many diarylethene derivatives, the photogenerated closed-ring isomers are thermally stable and do not readily revert to the open-ring form in the absence of a light stimulus.[1] This thermal irreversibility is a crucial feature for applications such as optical data storage and molecular switches.[1][2]

Thermal Properties of this compound and its Derivatives

The parent compound, this compound, is a light yellow to yellow-green crystalline powder with a melting point in the range of 180.0 to 184.0 °C.[5][6] The thermal behavior of its N-alkylated derivatives was investigated using Differential Scanning Calorimetry (DSC), revealing key thermal transition points.

Quantitative Data Presentation

The following table summarizes the thermal properties of N-alkylated derivatives of this compound (DAE-Cn), as determined by DSC analysis.[4]

| Compound | Melting Peak (°C) | Enthalpy of Fusion (kJ mol⁻¹) | Glass Transition (Cooling, °C) | Glass Transition (Heating, °C) | Cold Crystallization (°C) |

| O-DAE-C0 | 178.3 | 26.0 | 67.5 | 68.6 | - |

| O-DAE-C1 | 209.9 | 33.0 | 35.8 | 37.5 | 80.1 |

| O-DAE-C3 | 105.4 | 25.6 | 28.3 | 15.9 | - |

Data extracted from a study on N-alkylated derivatives of this compound.[4]

Experimental Protocols

The determination of the thermal properties of the diarylethene derivatives cited above was performed using Differential Scanning Calorimetry (DSC). The following is a detailed methodology based on the available literature.[4]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, glass transition temperature, and other thermal transitions of the this compound isomers and their derivatives.

Instrumentation: A differential scanning calorimeter is used for this analysis.

Sample Preparation:

-

A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed to ensure a controlled atmosphere and prevent sublimation.

-

An empty, sealed aluminum pan is used as a reference.

Experimental Procedure:

-

The sample and reference pans are placed in the DSC cell.

-

The temperature program is initiated. A typical program involves a heating and cooling cycle to observe all relevant thermal events.

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C min⁻¹) to a temperature above its expected melting point. This scan provides information on the initial state of the material, including its melting point.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C min⁻¹) to a low temperature. This scan can reveal crystallization events or glass transitions.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. This scan is crucial for observing the glass transition of the amorphous phase and any cold crystallization events, followed by the melting of the recrystallized material.

-

-

The heat flow to the sample is measured as a function of temperature and time.

-

Data analysis is performed on the resulting thermogram to identify and quantify thermal events such as melting points (peak of the endotherm), glass transitions (step change in the baseline), and crystallization events (peak of the exotherm).

Visualizing the Experimental Workflow

The logical flow of the thermal analysis experiment can be visualized using the following diagram.

Caption: Workflow for Thermal Analysis using DSC.

References

- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cold crystallization and photo-induced thermal behavior of alkyl-derivatized diarylethene molecules - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03898F [pubs.rsc.org]

- 5. This compound | 220191-36-6 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound | 220191-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

CAS number and nomenclature for 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide, including its chemical identity, physicochemical properties, and key applications based on its photochromic nature.

Compound Identification and Nomenclature

-

Systematic Name: this compound

-

Synonym: 3,4-Bis(2,4,5-trimethyl-3-thienyl)-3-pyrroline-2,5-dione

-

CAS Number: 220191-36-6

-

Parent Compound: Maleimide (IUPAC Name: 1H-Pyrrole-2,5-dione)

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₂S₂ |

| Molecular Weight | 345.48 g/mol |

| Appearance | Light yellow to yellow to green powder/crystal |

| Purity | >97.0% (as determined by HPLC) |

| Melting Point | 180.0 - 184.0 °C |

| Physical State | Solid |

Core Application: Photochromism

This compound belongs to the diarylethene class of photochromic molecules. These compounds are characterized by their ability to undergo a reversible structural change when exposed to specific wavelengths of light, leading to a change in their absorption spectra and, consequently, their color.

The underlying mechanism involves a reversible ring-closing and ring-opening reaction. The "open" form of the molecule can be converted to a "closed," colored form upon irradiation with ultraviolet (UV) light. The reverse reaction, from the closed to the open form, is typically induced by irradiation with visible light. This photoswitchable behavior makes it a candidate for applications in molecular switches, optical data storage, and smart materials.

The dynamics of the ring-closure reaction for similar bis(thiophen-3-yl)maleimides have been investigated using ultrafast spectroscopy. For dimethyl-substituted thiophene rings, the formation of the ring-closed isomer occurs on a picosecond timescale (around 16 ps) following electronic state relaxation.[1]

Below is a diagram illustrating the photochromic switching process of a diarylethene compound.

Caption: Reversible photoisomerization of a diarylethene compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general synthetic route can be inferred from the synthesis of a similar compound, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.[2] The synthesis likely starts from the corresponding maleic anhydride.

Inferred Synthetic Workflow

The logical workflow for the synthesis and purification of this class of compounds is outlined below.

Caption: Inferred synthetic workflow for the target compound.

General Experimental Considerations

-

Reaction Monitoring: The progress of the imidation reaction would typically be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: Purification of the crude product is crucial to achieve the high purity required for photochromic studies. This often involves silica gel column chromatography followed by recrystallization from an appropriate solvent system.

-

Characterization: The final product's identity and purity would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Biological Activity and Signaling Pathways

There is currently no publicly available information to suggest that this compound has been investigated for specific biological activities or its involvement in cellular signaling pathways. While the maleimide group is known to be reactive towards thiols and is used in bioconjugation, this specific compound appears to be primarily of interest for its materials science applications. Any potential biological effects would need to be determined through dedicated in vitro and in vivo studies.

References

Technical Guide: Solubility of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic compound belonging to the diarylethene family. These molecules are of significant interest in materials science and pharmacology due to their ability to undergo reversible isomerization when exposed to light, leading to changes in their physical and chemical properties. Understanding the solubility of this compound is crucial for a wide range of applications, including formulation for in vivo and in vitro studies, material processing, and quality control.

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of diarylethene derivatives can be inferred from their structural characteristics and information from related studies. Generally, diarylethenes are lipophilic, which suggests they have poor water solubility.[1] For a similar diarylethene benzoate, it was noted to be highly soluble in tetrahydrofuran (THF) but poorly soluble in water.[2] The solvents used in the synthesis of related diarylethene derivatives, such as tetrahydrofuran (THF), are indicative of the types of organic solvents in which these compounds are likely soluble.

Based on the nonpolar nature of the trimethyl-thienyl groups, this compound is expected to be soluble in common organic solvents. A summary of expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Acetonitrile | Good to Moderate | The polarity of these solvents can interact with the maleimide group, while the nonpolar regions can solvate the thienyl rings. |

| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Moderate to Poor | The large, nonpolar trimethyl-thienyl groups suggest some solubility in nonpolar solvents. |

| Polar Protic | Water, Ethanol, Methanol | Poor to Insoluble | The overall lipophilic nature of the molecule is expected to lead to low solubility in highly polar, protic solvents like water.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for solubility assessment are the thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid compound.[3][4]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or roller) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[3][5]

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[6]

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][7] A calibration curve is prepared from stock solutions of known concentrations to quantify the solubility.

Kinetic Solubility Assay

This high-throughput method measures the concentration of a compound that remains in solution under non-equilibrium conditions after being added from a concentrated stock solution (typically in dimethyl sulfoxide, DMSO).[6][8][9]

Methodology:

-

Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in DMSO (e.g., 10-50 mM).[9][10]

-

Addition to Solvent: A small aliquot of the DMSO stock solution is added to the test solvent in a microtiter plate.[8]

-

Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature with shaking.[10]

-

Detection of Precipitation: The formation of a precipitate is detected. This can be done by:

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Workflow

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature, its chemical structure suggests good solubility in polar aprotic solvents and limited solubility in highly polar, protic solvents like water. For researchers and drug development professionals requiring precise solubility values, it is recommended to perform experimental determinations using established protocols such as the thermodynamic shake-flask method or high-throughput kinetic solubility assays. The methodologies and workflow provided in this guide offer a robust framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Comprehensive Review of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide Derivatives: Synthesis, Photochromic Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives, a prominent class of diarylethene photochromic compounds. This document summarizes their synthesis, key photochromic properties with quantitative data, and their applications, particularly in the realm of optical memory and molecular switching. Detailed experimental protocols for their synthesis and characterization are also provided to facilitate further research and development.

Core Concepts: Photochromism in Diarylethenes

This compound derivatives belong to the diarylethene family, known for their remarkable photochromic behavior.[1][2] This phenomenon involves a reversible transformation between two isomers, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths.[3] The open-ring isomer is typically colorless, while the closed-ring isomer exhibits a distinct color due to its extended π-conjugated system.[3] This reversible color change forms the basis for their various applications.

A key feature of many diarylethenes is the thermal irreversibility of their photochromic reaction.[1][2] This means that the colored, closed-ring form is stable in the dark and only reverts to the colorless, open-ring form upon irradiation with visible light. This property is crucial for applications such as optical data storage, where the stored information (the colored state) must be stable over long periods. Some well-designed diarylethene derivatives have shown exceptional thermal stability, with half-life times estimated to be as long as 470,000 years for both isomers.[1][2]

The photochromic process is a pericyclic reaction, specifically a 6π electrocyclization. The open-ring form exists in two conformations: parallel and antiparallel. Photocyclization can only occur from the antiparallel conformation.[3] Therefore, the quantum yield of the ring-closure reaction is influenced by the ratio of these two conformers.[3]

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives typically starts from 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride. The general synthetic approach involves the reaction of the anhydride with a primary amine.

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield |

| 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride, Aniline | Toluene, Triethylamine | Reflux with a Dean-Stark condenser for 2 hours | N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide | 99% |

Experimental Protocols

-

NMR Spectra: Recorded on a Bruker AVANCE 400 (400 MHz) spectrometer. Samples were dissolved in CDCl3 with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectra: Measured with a Shimadzu GCMS-QP5050A and JEOL GC mate II mass spectrometer.

-

Absorption and Fluorescence Spectra: Measured with a Hitachi U-3500 absorption spectrophotometer and a Hitachi F-2500 fluorescence spectrophotometer, respectively. Solvents used for photochemical measurements were of spectroscopic grade and purified by distillation before use.

-

A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (520 mg, 1.50 mmol), aniline (156 mg, 1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) was refluxed for 2 hours using a Dean-Stark condenser.

-

The reaction mixture was then extracted with chloroform (CHCl3).

-

The organic layer was washed with brine, dried over magnesium sulfate (MgSO4), and evaporated to dryness.

-

The crude product was purified by silica gel column chromatography (Hexane/AcOEt = 80:20) to yield the final product as an orange powder.

-

Light Sources: An USHIO 1000 W high-pressure mercury lamp or an USHIO 500 W xenon lamp were used as light sources.

-

Monochromatic Light: Obtained by passing the light through a monochromator (Ritsu MV-10 N) or a band-pass filter (Δλ1/2 = 15 nm).

Photochromic Properties

The photochromic properties of this compound derivatives are characterized by their absorption spectra in the open and closed forms, and the quantum yields of the cyclization (ring-closing) and cycloreversion (ring-opening) reactions.

Upon irradiation with UV light, the colorless open-ring form of a diarylethene derivative undergoes cyclization to the colored closed-ring form.[3] This is accompanied by the appearance of a new absorption band in the visible region. The color of the closed-ring form can be tuned by modifying the molecular structure, which alters the extent of the π-conjugation.[1] The colored form can then be reverted to the colorless open form by irradiation with visible light corresponding to the absorption wavelength of the closed-ring isomer.[3]

| Solvent | Absorption Maxima (λmax, nm) of Closed Form (1b) | Cyclization Quantum Yield (Φo-c) upon 313 nm irradiation |

| Methanol (MeOH) | 358, 529 | - |

| Methanol/Water (1:4) | - | 0.20 |

| Methanol/Water (1:4) with β-cyclodextrin | - | 0.30 |

Note: The specific derivative "1a" in the cited source is a dithienylethene, and the data is presented here as representative of the general class of compounds.

Logical Workflow of Photochromism

The photochromic behavior of these molecules follows a well-defined, reversible process. This can be visualized as a two-state system controlled by light.

Caption: Reversible photochromic reaction of diarylethenes.

Signaling Pathway of Photo-switching

The ability to switch between two distinct states using light makes these molecules ideal candidates for molecular switches. The state of the molecule (open or closed) can be considered a binary signal (0 or 1), which can be read out through its absorption or fluorescence properties.

Caption: Light-controlled molecular switching mechanism.

Applications

The unique properties of this compound and related diarylethene derivatives make them suitable for a range of applications.

-

Optical Data Storage: The thermal stability and fatigue resistance of these molecules are highly desirable for high-density optical data storage.[1][2] The two states can represent the "0" and "1" of binary data.

-

Molecular Switches: Their ability to be reversibly switched between two states with high precision makes them excellent candidates for molecular-scale switches and logic gates.[1][2]

-

Bioimaging: Fluorescent diarylethenes are being explored as probes for super-resolution fluorescence imaging in biological systems.[4]

-

Light-Driven Actuators: The structural changes that occur during photoisomerization can be harnessed to create light-driven mechanical motion in molecular crystals.[1]

Future Outlook

Research into this compound and other diarylethene derivatives continues to be an active area. Future work is likely to focus on the development of new derivatives with improved properties, such as higher quantum yields, longer wavelength absorption, and enhanced fatigue resistance. Furthermore, the integration of these molecules into functional devices and systems remains a key challenge and an exciting area for future innovation. The synthesis of non-symmetric diarylethenes is also a growing field, which allows for finer tuning of their photochromic properties and the development of new applications.[5]

References

- 1. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochromism of diarylethene molecules and crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis strategies for non-symmetric, photochromic diarylethenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Unlocking the Potential of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide in Molecular Switches: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its N-substituted derivatives as high-performance photochromic molecular switches. These molecules belong to the diarylethene family, renowned for their exceptional thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photoisomerization.[1] These properties make them prime candidates for a range of applications, including optical data storage, molecular logic gates, and as modulators of biological systems.

Principle of Operation: A Reversible Photochemical Reaction

The functionality of this compound-based molecular switches is rooted in a reversible electrocyclic reaction. The molecule exists in two stable isomeric forms: an open-ring (colorless) form and a closed-ring (colored) form.

-

Photocyclization (Writing/ON-state): Upon irradiation with ultraviolet (UV) light, the open-ring isomer undergoes a 6π-electrocyclization reaction to form the closed-ring isomer. This transformation results in the appearance of a new absorption band in the visible region of the spectrum, leading to a distinct color change.

-

Photocycloreversion (Erasing/OFF-state): The closed-ring isomer can be reverted to the open-ring form by irradiation with visible light of a specific wavelength corresponding to its absorption maximum.

This reversible process can be repeated numerous times with high fidelity, forming the basis of its application as a molecular switch.

Key Applications and Methodologies

High-Density Optical Data Storage

The distinct optical states of the open and closed forms of N-substituted 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimides can be leveraged to represent binary data (0 and 1), making them suitable for high-density optical memory systems.[1]

Application Note: By embedding these molecules in a polymer matrix, a data storage medium can be fabricated. A focused UV laser can be used to "write" data by converting specific regions from the open to the closed form. The data can then be "read" by detecting the absorbance or fluorescence of the colored, closed form. "Erasing" is achieved by irradiating with visible light. The high fatigue resistance of these molecules allows for numerous write-read-erase cycles.

Molecular Logic Gates

The photochromic behavior of these molecules can be harnessed to construct molecular-level logic gates, the fundamental building blocks of computing.[2][3]

Application Note: An "AND" logic gate can be conceptualized using a solution of an N-substituted this compound. The two inputs would be UV light (Input A) and a specific chemical stimulus (Input B) that might be required to enable the photochromic reaction (e.g., by altering the solvent polarity). The output would be the colored, closed form of the molecule. The output is only "1" (colored) when both Input A and Input B are present. Similarly, other logic gates like "OR" and "INHIBIT" can be designed by carefully selecting the inputs and monitoring the output state.

Photoswitchable Fluorescence

The open and closed forms of these diarylethene maleimides can exhibit different fluorescence properties. This allows for the development of photoswitchable fluorescent probes for various applications, including super-resolution microscopy and biological imaging.

Application Note: In many diarylethene systems, the open form is fluorescent, while the closed form is non-fluorescent (or vice-versa). This "on-off" switching of fluorescence can be controlled by light. For instance, an N-substituted this compound can be conjugated to a biomolecule of interest. By selectively irradiating the sample with UV and visible light, the fluorescence of the probe can be turned on and off, allowing for precise localization and tracking of the biomolecule.

Quantitative Data

The photophysical properties of N-substituted 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimides are crucial for their application as molecular switches. The following table summarizes key quantitative data for a representative derivative, N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

| Property | Value | Solvent | Reference |

| Open-Ring Isomer | |||

| Absorption Maximum (λmax) | ~350 nm | Toluene | [4] |

| Molar Extinction Coefficient (ε) | Not Reported | ||

| Closed-Ring Isomer | |||

| Absorption Maximum (λmax) | ~530 nm | Toluene | [4] |

| Molar Extinction Coefficient (ε) | Not Reported | ||

| Photocyclization | |||

| Wavelength (λ) | 405 nm | Toluene | [4] |

| Quantum Yield (Φc) | 0.23 | Toluene | [4] |

| Photocycloreversion | |||

| Wavelength (λ) | > 500 nm | Toluene | [4] |

| Quantum Yield (Φo) | Not Reported | ||

| Fatigue Resistance | Generally High for Diarylethenes | Various | [5][6] |

Note: The photophysical properties, including absorption maxima and quantum yields, can be influenced by the N-substituent and the solvent polarity.

Experimental Protocols

Synthesis of N-Phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide

This protocol is adapted from the synthesis of the N-phenyl derivative and can be modified for other N-substituted analogues by replacing aniline with the corresponding primary amine.[4]

Materials:

-

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleic anhydride

-

Aniline

-

Triethylamine

-

Toluene

-

Chloroform

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleic anhydride (1.50 mmol), aniline (1.68 mmol), and triethylamine (0.5 mL) in toluene (50 mL) is refluxed for 2 hours using a Dean-Stark apparatus to remove water.[4]

-

The reaction mixture is then cooled to room temperature and extracted with chloroform.[4]

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure.[4]

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent to yield the N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.[4]

Protocol for Characterizing Photochromic Properties

Equipment:

-

UV-Vis spectrophotometer

-

Fluorometer (for fluorescence studies)

-

UV lamp (e.g., 365 nm)

-

Visible light source with appropriate filters (e.g., > 500 nm)

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of the N-substituted this compound in a suitable solvent (e.g., toluene, hexane, or acetonitrile).

-

Initial State (Open Form): Record the UV-Vis absorption spectrum of the solution. If the compound is fluorescent in its open form, record the fluorescence spectrum.

-

Photocyclization: Irradiate the solution with UV light (e.g., 365 nm) for a specific duration. Monitor the change in the absorption spectrum in real-time or at set intervals until the photostationary state is reached (no further change in the spectrum). The appearance of a new band in the visible region indicates the formation of the closed-ring isomer.

-

Closed State: Record the UV-Vis absorption spectrum of the solution in the photostationary state.

-

Photocycloreversion: Irradiate the solution with visible light (e.g., > 500 nm). Monitor the disappearance of the visible absorption band until the spectrum returns to its initial state.

-

Quantum Yield Determination: The photocyclization and photocycloreversion quantum yields can be determined using a chemical actinometer or by relative methods comparing the rate of photoconversion to a standard with a known quantum yield.

-

Fatigue Resistance: To assess the durability of the switch, perform multiple cycles of photocyclization and photocycloreversion and monitor the degradation of the photochromic performance (e.g., decrease in the absorbance of the closed form after each cycle).

Visualizations

Caption: Synthetic workflow for N-phenyl-2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide.

Caption: Reversible photoisomerization of the molecular switch.

Caption: Conceptual diagram of a molecular AND logic gate.

References

- 1. This compound | Linac Coherent Light Source [lcls.slac.stanford.edu]

- 2. Photochromism and molecular logic gate operation of a water-compatible bis-glycosyl diarylethene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. i-repository.net [i-repository.net]

- 6. supramolekularechemie.hhu.de [supramolekularechemie.hhu.de]

Application Notes and Protocols for Optical Data Storage using 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a photochromic molecule belonging to the diarylethene family. These molecules exhibit reversible isomerization between two stable states, an open-ring form and a closed-ring form, upon irradiation with light of specific wavelengths. This property makes them promising candidates for high-density optical data storage applications. The open-ring form is typically colorless or absorbs in the UV region, while the closed-ring form is colored and absorbs at longer wavelengths in the visible spectrum. This distinct change in absorption properties allows for the writing, reading, and erasing of data using light.